Fumagillol

Descripción general

Descripción

Fumagillol es un producto natural derivado del hongo Aspergillus fumigatus. Es un producto de hidrólisis de la fumagilina, una biomolécula compleja conocida por sus propiedades antimicrobianas. This compound ha ganado una atención significativa debido a sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de infecciones parasitarias y su papel como inhibidor de la angiogénesis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Fumagillol se puede sintetizar a través de varias reacciones químicas, incluida la acilación, hidrólisis y alquilación. La síntesis a menudo implica el uso de varios reactivos y catalizadores para lograr la estructura química deseada .

Métodos de producción industrial: La producción industrial de this compound generalmente implica la fermentación de Aspergillus fumigatus, seguida de procesos de extracción y purificación. El compuesto también se puede producir mediante síntesis química, lo que permite la creación de derivados con mayor estabilidad y potencia .

Análisis De Reacciones Químicas

Reactions with Amines

Fumagillol's bis-epoxide functionality is a key site for chemical modification . Reactions with amines lead to the opening of these epoxides, resulting in cyclization sequences that form either perhydroisoindole or perhydroisoquinoline products . The regioselectivity of this reaction can be controlled by employing different metal catalysts .

-

Catalyst-Controlled Regioselectivity :

-

Reaction Conditions : The reactions are typically carried out in nonpolar solvents such as toluene and do not require an inert atmosphere or anhydrous conditions .

-

Influence of Amine Structure : Electron-rich anilines react faster under La(III) catalysis, whereas the rate of formation of perhydroisoquinoline under Zn(II) catalysis is less affected by the electronics of the aniline, except when sufficiently electron-deficient analogues are used .

Table 1: Regioselectivity in this compound Remodeling with Anilines

| Entry | Amine | M(OTf)n (rxn conditions) | Reaction Time | % Yield 5:6 |

|---|---|---|---|---|

| 1 | Aniline | La(OTf)3 (10 mol%), DTBMP (60 mol%), amine (1.1 equiv.) | 7 h | 91:3 |

| Zn(OTf)2 (10 mol%), DTBMP (60 mol%), amine (1.1 equiv.) | 29 h | 9:76 | ||

| 2 | p-Methoxyaniline | La(OTf)3 (10 mol%), DTBMP (60 mol%), amine (1.1 equiv.) | 3 h | 84:0 |

| Zn(OTf)2 (10 mol%), DTBMP (60 mol%), amine (1.1 equiv.) | 24 h | 6:80 | ||

| 3 | p-Methylaniline | La(OTf)3 (10 mol%), DTBMP (60 mol%), amine (1.1 equiv.) | 29 h | 89:2 |

| Zn(OTf)2 (10 mol%), DTBMP (60 mol%), amine (1.1 equiv.) | 29 h | 8:65 | ||

| 4 | p-Chloroaniline | La(OTf)3 (10 mol%), DTBMP (60 mol%), amine (1.1 equiv.) | 36 h | 87:0 |

| Zn(OTf)2 (10 mol%), DTBMP (60 mol%), amine (1.1 equiv.) | 29 h | 10:88 | ||

| 5 | p-Trifluoromethylaniline | La(OTf)3 (10 mol%), DTBMP (60 mol%), amine (1.1 equiv.) | 4 d | 40:0 |

| Zn(OTf)2 (10 mol%), DTBMP (60 mol%), amine (1.1 equiv.) | 48 h | 10:61 |

DTBMP = 2,6-di-*tert*-butyl-4-methylpyridine

Further Remodeling of Perhydroisoindoles

The perhydroisoindole products can undergo further transformations, including cascade processes, to form more complex structures such as morpholinones and bridged 4,1-benzoxazepines .

-

Lactonization : Perhydroisoindoles formed with amino acid esters as epoxide-opening nucleophiles can undergo lactonization to afford polycyclic morpholinone derivatives .

-

Formation of 4,1-Benzoxazepines : Reaction of this compound with 2-ethynylaniline under Mg(OTf)2 catalysis produces perhydroisoquinoline, while La(III) catalysis yields the perhydroisoindole product. The perhydroisoindole product can be converted into a novel 4,1-benzoxazepine through a cascade process involving hydroalkoxylation, protonation, and Prins cyclization .

Reactions with Secondary Amines

The addition of aromatic and aliphatic secondary amines to this compound results in the formation of highly substituted tetrahydrofuran products, which are isolated as triflate salts .

Modification of the C6 Hydroxyl Group

Modification of the C6 hydroxyl group of this compound can invert the regioselectivity of the metal-catalyzed reactions with anilines . For example, silylation of the C6 hydroxyl group can lead to a preference for perhydroisoquinoline products with La(III) catalysis, whereas the unmodified this compound favors perhydroisoindole formation under the same conditions .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Fumagillol in Treating Giardiasis and Amebiasis

This compound has shown significant promise as an antimicrobial agent against protozoan parasites. Research indicates that fumagillin, from which this compound is derived, effectively targets Giardia lamblia, a common cause of gastrointestinal infections. In a study involving a mouse model of giardiasis, fumagillin demonstrated superior efficacy compared to metronidazole, achieving a 100% effective dose of 6.6 mg/kg body weight .

The compound's potency was further confirmed through in vitro assays, where it exhibited low inhibitory concentrations (IC50) against various strains of G. lamblia (0.01 μM for assemblage A and 0.002 μM for assemblage B) with minimal cytotoxicity towards mammalian cells . These findings suggest that this compound derivatives could be developed as effective treatments for giardiasis and related infections.

Anti-Angiogenic Properties

This compound as an Angiogenesis Inhibitor

This compound has been investigated for its anti-angiogenic properties, which are crucial in cancer treatment. The compound inhibits the proliferation of endothelial cells in adipose tissues and reduces angiogenesis by targeting specific pathways involved in blood vessel formation. For instance, one study highlighted the effects of O-(Chloroacetyl-carbamoyl)this compound (TNP-470) on human anaplastic thyroid carcinoma cells, demonstrating its potential to inhibit tumor growth by disrupting angiogenesis .

A comprehensive evaluation showed that fumagillin covalently binds to methionine aminopeptidase-2 (MetAP-2), a key enzyme in endothelial cell function, thereby inhibiting angiogenesis effectively . This mechanism underlines its potential utility in treating various cancers by limiting tumor vascularization.

Obesity Treatment

This compound Derivatives for Weight Management

Recent studies have explored the application of this compound derivatives in obesity treatment. A notable composition containing O-(4-methoxycinnamoyl)this compound was found to inhibit the proliferation of vein endothelial cells in adipose tissues while promoting apoptosis . In experimental models using obese mice (ob/ob), these compounds resulted in significant weight loss and reduced food intake without severe side effects.

The therapeutic effects were quantified through weight measurements and histological examinations of adipose tissues, confirming the compound's efficacy in reducing fat accumulation and enhancing metabolic health . This positions this compound derivatives as promising candidates for developing anti-obesity medications.

Structure-Activity Relationship Studies

Investigating this compound Derivatives

Research into the structure-activity relationships (SAR) of this compound derivatives has provided insights into optimizing their pharmacological profiles. Various modifications at specific positions on the fumagillin structure have led to enhanced stability and potency against targeted pathogens . For example, bioisosteric replacements have been employed to improve drug stability under physiological conditions while maintaining or enhancing biological activity.

The data collected from these studies have been compiled into tables detailing the potency of different derivatives against various pathogens and their pharmacokinetic properties:

| Compound Name | IC50 (μM) | MLC (μM) | Stability (pH) | Therapeutic Window |

|---|---|---|---|---|

| Fumagillin | 0.01 | 0.7 | Stable | High |

| Compound 9 | 0.002 | 0.26 | Improved | Excellent |

| TNP-470 | N/A | N/A | Stable | Moderate |

Mecanismo De Acción

Fumagillol ejerce sus efectos principalmente al inhibir la enzima metionina aminopeptidasa tipo 2 (MetAP-2). Esta inhibición bloquea la formación de nuevos vasos sanguíneos (angiogénesis), lo cual es crucial para el crecimiento y la propagación de los tumores. La actividad antimicrobiana del compuesto también está relacionada con su capacidad para interrumpir las vías metabólicas esenciales en los parásitos .

Compuestos similares:

Fumagilina: El compuesto principal del cual se deriva el this compound. Comparte propiedades antimicrobianas y antiangiogénicas similares, pero es menos estable.

Derivados semisintéticos: Compuestos como los análogos de ácido aspirina y piperonílico de this compound, que exhiben mayor estabilidad y potencia

Singularidad: this compound es único debido a su mayor estabilidad y menor toxicidad en comparación con la fumagilina. Su capacidad para someterse a varias modificaciones químicas lo convierte en un compuesto versátil para la investigación científica y el desarrollo farmacéutico .

Comparación Con Compuestos Similares

Fumagillin: The parent compound from which fumagillol is derived. It shares similar antimicrobial and anti-angiogenic properties but is less stable.

Semisynthetic Derivatives: Compounds such as the aspirin and piperonylic acid analogues of this compound, which exhibit improved stability and potency

Uniqueness: this compound is unique due to its enhanced stability and lower toxicity compared to fumagillin. Its ability to undergo various chemical modifications makes it a versatile compound for scientific research and pharmaceutical development .

Actividad Biológica

Fumagillol, a derivative of fumagillin, is a mycotoxin produced by the fungus Aspergillus fumigatus. It has garnered attention due to its diverse biological activities, particularly its potential therapeutic applications in treating various parasitic infections and its effects on cellular processes. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against pathogens, and implications for therapeutic use.

This compound primarily exerts its effects through the inhibition of methionine aminopeptidase 2 (MetAP2), an enzyme critical for protein maturation in many eukaryotic organisms. The inhibition of MetAP2 disrupts cellular processes such as protein synthesis and cell proliferation, making it a potential target for anti-parasitic therapies.

- Inhibition of MetAP2 : this compound binds to MetAP2 from various pathogens, including Giardia lamblia and Enterocytozoon bieneusi, demonstrating a similar binding mode to that observed in human MetAP2. This suggests that this compound could effectively target these parasites without significant toxicity to human cells due to differences in enzyme structure and function .

Efficacy Against Pathogens

This compound has shown promising results in preclinical studies against several pathogens:

- Giardiasis : In vitro studies indicate that this compound has a potent inhibitory effect on G. lamblia trophozoites, with an IC50 value of 0.002 μM against the assemblage B GS strain. This is significantly more effective than traditional treatments like metronidazole .

- Microsporidiosis : this compound is approved by the European Union for treating microsporidiosis in immunocompromised patients. Clinical studies have demonstrated its effectiveness in curing intestinal microsporidiosis caused by E. bieneusi, although some patients experienced reversible side effects such as thrombocytopenia .

Research Findings

Recent studies have elucidated the structure-activity relationship (SAR) of this compound derivatives, providing insights into how modifications can enhance potency and selectivity:

| Compound | Structure Modification | IC50 (μM) | Comments |

|---|---|---|---|

| 1 | Acylcarbamate | 0.01 | Active against G. lamblia |

| 7 | Phenyl ring | 0.005 | Excellent activity |

| 8 | Ethyl ester | 0.02 | Reduced activity |

| 9 | Carboxylic acid | 0.005 | Comparable potency to compound 7 |

These findings suggest that specific structural modifications can significantly impact the biological activity of this compound and its derivatives, indicating potential pathways for developing more effective treatments .

Case Studies

- Clinical Study on Giardiasis : A clinical trial demonstrated that patients treated with this compound showed a higher cure rate for giardiasis compared to those receiving standard treatments. The study highlighted the reduced side effects associated with this compound treatment, reinforcing its therapeutic potential .

- Microsporidial Keratoconjunctivitis : In another case study, this compound was used topically to treat microsporidial keratoconjunctivitis with notable success, further validating its application beyond systemic infections .

Propiedades

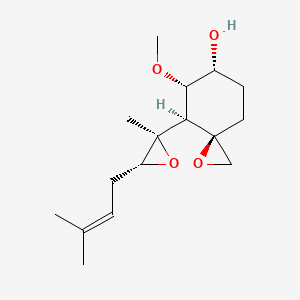

IUPAC Name |

(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O4/c1-10(2)5-6-12-15(3,20-12)14-13(18-4)11(17)7-8-16(14)9-19-16/h5,11-14,17H,6-9H2,1-4H3/t11-,12-,13-,14-,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEVCTNCUIVEQOY-JQOWZUPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108102-51-8 | |

| Record name | Fumagillol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108102-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fumagillol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108102518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FUMAGILLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/409OS4DE8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.